molecular formula C7H12O3 B8642787 1,4,8-Trioxaspiro[4.5]decane CAS No. 649-91-2

1,4,8-Trioxaspiro[4.5]decane

Cat. No. B8642787
CAS RN: 649-91-2
M. Wt: 144.17 g/mol
InChI Key: DHUSDTVAHLSYAA-UHFFFAOYSA-N
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Description

1,4,8-Trioxaspiro[4.5]decane is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,8-Trioxaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,8-Trioxaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

649-91-2

Product Name

1,4,8-Trioxaspiro[4.5]decane

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1,4,8-trioxaspiro[4.5]decane

InChI

InChI=1S/C7H12O3/c1-3-8-4-2-7(1)9-5-6-10-7/h1-6H2

InChI Key

DHUSDTVAHLSYAA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of tetrahydro-4-pyranone (10 g, 99.9 mmol), ethylene glycol (20 mL, 150 mmol) and catalytic toluene sulfonic acid was refluxed in benzene (120 mL) for 5 h. After cooling to room temp, the benzene layer was decanted from the dark oil in the bottom of the flask and was concentrated. The resulting oil was taken up in methylene chloride and shaken in a separatory funnel. The CH2Cl2 layer was decanted from the insoluble oil. The CH2Cl2 layer was concentrated to give the title compound as a pale yellow oil (11.62 g, 81% yield). 1H-NMR (300 MHz, CDCl3) δ: 3.91 (4H, s), 3.71 (4H, t, J=5.5 Hz), 1.68 (4H, t, J=5.7 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

Tetrahydro-4H-pyran (6.00 g, 60.0 mmol) was dissolved in benzene (120 mL), to which ethylene glycol (11.2 g, 180 mmol) and p-toluenesulfonic acid monohydrate (1.14 g, 6.00 mmol) were added. Using a Dean-Stark tube, the resulting mixture was refluxed for two hours while removing water generated. To the resulting reaction liquid, a saturated aqueous solution of sodium bicarbonate was added, followed by extraction with ethyl acetate. The resulting organic layer was washed with saturated brine, and dried over sodium sulfate. The solvent was distilled off under reduced pressure. The residue thus obtained was purified by basic silica gel column chromatography (hexane:ethyl acetate, 100:0-0:100, V/V) to give the desired title compound (7.79 g, yield 90%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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